BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the LRRK2 G2019S
Inhibition Kinetics of CZC-25146

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CZC-25146

Cat. No.: B560049

For Researchers, Scientists, and Drug Development Professionals

Abstract

Leucine-rich repeat kinase 2 (LRRK2) is a critical target in the development of therapeutics for
Parkinson's disease, with the G2019S mutation being the most common cause of both familial
and sporadic forms of the disease. This mutation leads to abnormally high kinase activity,
which is linked to neuronal toxicity. CZC-25146 is a potent and selective chemical probe
developed to inhibit LRRK2 kinase activity. This document provides a detailed overview of the
inhibition kinetics of CZC-25146 against the pathogenic G2019S mutant of LRRK2, including
guantitative data, experimental methodologies, and the compound's mechanism of action.

Quantitative Inhibition Data

CZC-25146 demonstrates potent inhibition of both wild-type (WT) and G2019S mutant LRRK2
in various assay formats. The data highlights its efficacy in cell-free biochemical assays and its
functional consequence in cell-based models of neurodegeneration.
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Parameter Target Value Assay Type Reference
Human LRRK2 Cell-Free Kinase
ICso 6.87 nM [11[2]13]
G2019S Assay
Human LRRK2 Cell-Free Kinase
ICso 4.76 nM (11121131
WT Assay
Chemoproteomic
ICso Mouse LRRK2 ~10 - 30 nM o [4]
s Binding Assay
G2019S-
] mediated toxicity
ECso Neuroprotection ~100 nM [3][4]

in primary rodent

neurons

Mechanism of Action and Selectivity

CZC-25146 functions as an ATP-competitive inhibitor of the LRRK2 kinase domain. Its
development was facilitated by a chemoproteomics strategy that enabled the generation of
robust structure-activity relationship data.[4] While potent against LRRK2, CZC-25146 exhibits
a favorable selectivity profile. In a broad panel of 185 different protein kinases, it was found to
inhibit only five other kinases, namely PLK4, GAK, TNK1, CAMKK2, and PIP4K2.[2][3][5] This
high degree of selectivity makes it a valuable tool for studying LRRK2-specific signaling

pathways.
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Figure 1. Mechanism of LRRK2 G2019S inhibition by CZC-25146.

Experimental Protocols

The kinetic parameters of CZC-25146 were determined using a combination of biochemical
and cell-based assays.

Chemoproteomics-Based Binding Assay (ICso

Determination)

This method was employed to quantify the binding affinity of CZC-25146 to endogenous
LRRK2 in a complex biological mixture.

o Preparation of Affinity Matrix: A sunitinib analog (la-S7) was immobilized on a solid support to
create an affinity matrix capable of capturing LRRK2.[4]

e Lysate Preparation: Mouse brain or kidney tissues were homogenized to produce protein
extracts.[4]
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Competitive Binding: Aliquots of the lysate were pre-incubated with a serial dilution of CZC-
25146 (or vehicle control) to allow the inhibitor to bind to LRRK2.[4]

Affinity Capture: The lysates were then passed over the la-S7 affinity matrix. LRRK2
molecules not already bound by free CZC-25146 were captured by the matrix.[4]

Elution and Digestion: Bound proteins were eluted from the matrix and digested into tryptic
peptides.

Quantification by LC-MS/MS: The resulting peptides were quantified using liquid
chromatography-tandem mass spectrometry (LC-MS/MS). Isobaric tags (e.g., TMT) were
used for relative quantification of LRRK2 peptides across the different inhibitor
concentrations.[4]

Data Analysis: ICso curves were generated by plotting the reduction in the LRRK2 mass
spectrometry signal as a function of CZC-25146 concentration.[4]

Time-Resolved Fluorescence Resonance Energy
Transfer (TR-FRET) Kinase Assay (ICso Determination)

This homogenous biochemical assay measures the enzymatic activity of purified recombinant
LRRK?2.

Reagents: The assay includes recombinant human LRRK2 (WT or G2019S), a suitable
substrate (e.g., LRRKtide), ATP, and the inhibitor CZC-25146.[4][6]

Reaction Setup: A serial dilution of CZC-25146 is prepared in assay wells. The enzyme and
substrate/ATP mix are then added to initiate the kinase reaction.

Incubation: The reaction is allowed to proceed for a defined period (e.g., 60-120 minutes) at
room temperature.

Detection: A detection solution containing a europium-labeled antibody specific for the
phosphorylated substrate and an acceptor fluorophore is added.

Signal Reading: If the substrate is phosphorylated, the antibody binds, bringing the europium
donor and acceptor into close proximity, generating a FRET signal. The signal is measured
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on a plate reader capable of time-resolved fluorescence.

o Data Analysis: The decrease in the FRET signal correlates with the inhibition of LRRK2
activity. ICso values are calculated by fitting the dose-response data to a four-parameter
logistic equation.

Cellular Neuroprotection Assay (ECso Determination)

This assay evaluates the ability of CZC-25146 to prevent the toxic effects of mutant LRRK2 in a
more physiologically relevant system.

e Cell Culture and Transfection: Primary cortical neurons (rodent or human) are cultured. Cells
are co-transfected with plasmids encoding for LRRK2 G2019S and a green fluorescent
protein (GFP) to visualize neuronal morphology.[4]

o Compound Treatment: Immediately following transfection, the neurons are treated with a
serial dilution of CZC-25146 or a vehicle control (DMSO).[4]

 Incubation: The cells are incubated for a period sufficient to observe LRRK2-induced toxicity
(e.g., 48-72 hours).

e Imaging and Analysis: Neurons are imaged using fluorescence microscopy. The morphology
of GFP-positive neurons is analyzed using a computerized algorithm to measure parameters
such as average neurite length. Neuronal injury is characterized by neurite retraction and
shortening.[4]

o Data Analysis: The protective effect of CZC-25146 is quantified by measuring the
preservation of neurite length compared to vehicle-treated controls. ECso values are
determined from the resulting dose-response curve.[4]
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Figure 2. General experimental workflow for inhibitor characterization.

Conclusion

CZC-25146 is a well-characterized inhibitor of LRRK2 kinase activity, demonstrating low
nanomolar potency against the disease-relevant G2019S mutant. Its efficacy has been
confirmed through multiple orthogonal assays, from direct binding and enzymatic activity to
functional rescue of neuronal phenotypes in cellular models. The detailed protocols and
quantitative data presented herein underscore its value as a chemical probe for dissecting
LRRK2 biology and as a foundational compound in the pursuit of disease-modifying therapies

for Parkinson's disease.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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